4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that combines the structural motifs of indazole and triazolone. Indazole is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Triazolone, on the other hand, is a versatile scaffold in medicinal chemistry, often used in the design of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the formation of the indazole ring followed by the construction of the triazolone moiety. One common method for synthesizing indazole involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The triazolone ring can be formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are often employed to achieve efficient synthesis . Additionally, solvent-free and catalyst-free conditions may be explored to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation or inflammation pathways . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: Shares the indazole core and exhibits similar biological activities.
2H-1,2,3-triazole: Contains the triazole ring and is known for its diverse applications in medicinal chemistry.
Uniqueness
4-(1-methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combined indazole and triazolone structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(1-methylindazol-3-yl)-1H-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-14-8-5-3-2-4-7(8)9(13-14)15-6-11-12-10(15)16/h2-6H,1H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMZKEPSQHBGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)N3C=NNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.